Dragmacidin D
Description
Historical Context of Discovery within Marine Natural Products Chemistry
The story of Dragmacidin D begins in the vast and underexplored ecosystems of the deep sea. It was first isolated from a deep-water marine sponge of the genus Spongosorites. nih.govmdpi.com This discovery is part of a broader scientific endeavor to explore marine invertebrates, which have proven to be a prolific source of biologically active secondary metabolites. nih.gov The dragmacidin family of alkaloids, to which this compound belongs, was identified through exhaustive protocols from various deep-water sponges, including those from the genera Dragmacidon, Halicortex, and Hexadella, as well as the tunicate Didemnum candidum. acs.orgchem-station.comuniversite-paris-saclay.fr The initial members of this family, dragmacidins A, B, and C, were identified prior to the discovery of the more structurally complex this compound. rsc.org Specifically, this compound was isolated from a Spongosorites sp. collected off the southern coast of Australia. mdpi.com
Significance within the Bis-Indole Alkaloid Class of Natural Products
This compound is classified as a bis-indole alkaloid, a prominent class of natural products characterized by the presence of two indole (B1671886) moieties. nih.govmdpi.com These compounds are known for their diverse and potent biological activities, including cytotoxic, antitumor, antiviral, antibacterial, and anti-inflammatory properties. nih.govrsc.org What sets this compound and its close relatives (Dragmacidins E and F) apart within this class is their more intricate structure, which includes a pyrazinone core linking the two indole units and the presence of an aminoimidazole group. chem-station.comcapes.gov.bracs.org This unique structural arrangement is a departure from the simpler piperazine (B1678402) linker found in other dragmacidins. acs.orgrsc.org The complexity and bioactivity of these molecules have made them attractive targets for total synthesis, a challenging but rewarding endeavor for organic chemists. chem-station.com
Structural Elucidation Challenges in Early Research Phases
The determination of this compound's exact chemical structure presented significant challenges to researchers in the initial phases. Its complex, three-dimensional architecture, featuring multiple heterocyclic rings and a single stereocenter, required extensive spectroscopic analysis. rsc.orgnih.gov A key challenge in the study of this compound has been the definitive assignment of its absolute stereochemistry. The sole stereocenter at the 6''' position was initially predicted to have an S configuration, consistent with other members of the dragmacidin family. nih.gov However, subsequent synthetic and analytical work has led to conflicting reports, with some studies suggesting an R configuration. researchgate.net This ambiguity highlights the difficulties in characterizing complex natural products. Furthermore, it has been observed that this compound can undergo slow epimerization in solution, meaning it can convert between its stereoisomers, which further complicates its stereochemical analysis. nih.gov
Overview of Research Trajectories for this compound
Research on this compound has progressed along several key trajectories. A primary focus has been on its total synthesis, with the first successful synthesis of racemic this compound being a landmark achievement. acs.orgcaltech.edu This was followed by efforts to develop asymmetric syntheses to produce specific stereoisomers of the molecule. nih.govnih.gov These synthetic endeavors are crucial not only for confirming the structure of the natural product but also for providing a means to produce larger quantities for further biological evaluation.
In parallel, the biological activities of this compound have been a major area of investigation. It has been identified as a potent inhibitor of serine/threonine protein phosphatases, which are crucial enzymes in cellular signaling pathways. acs.orgnih.gov This has led to its investigation as a potential therapeutic agent for a range of diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's diseases. chem-station.comcapes.gov.bracs.org Additionally, this compound has shown antimicrobial, antiviral, and anti-inflammatory properties. nih.gov More recent research has explored its potential as an anticancer agent, with studies demonstrating its ability to selectively induce apoptosis in triple-negative breast cancer spheroids. nih.govmdpi.com
| Research Area | Key Findings |
| Total Synthesis | First total synthesis of racemic this compound achieved. acs.orgcaltech.edu Subsequent development of asymmetric syntheses. nih.govnih.gov |
| Biological Activity | Potent inhibitor of serine/threonine protein phosphatases PP1 and PP2A. acs.orgnih.gov Potential therapeutic for neurodegenerative diseases. chem-station.comcapes.gov.bracs.org |
| Antimicrobial/Antiviral | Shows activity against various bacteria and fungi. nih.gov Exhibits antiviral activity against HIV-1. caltech.edu |
| Anti-inflammatory | Demonstrates in vivo anti-inflammatory effects. universite-paris-saclay.fr |
| Anticancer | Selectively induces apoptosis in triple-negative breast cancer spheroids. nih.govmdpi.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H22BrN7O2 |
|---|---|
Molecular Weight |
532.4 g/mol |
IUPAC Name |
6-[4-[1-(2-amino-2,3-dihydro-1H-imidazol-4-yl)ethyl]-7-hydroxy-1H-indol-3-yl]-3-(6-bromo-1H-indol-3-yl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C25H22BrN7O2/c1-11(18-9-31-25(27)33-18)13-4-5-20(34)23-21(13)16(8-29-23)19-10-30-22(24(35)32-19)15-7-28-17-6-12(26)2-3-14(15)17/h2-11,25,28-29,31,33-34H,27H2,1H3,(H,32,35) |
InChI Key |
XTUQWMCQNLFDOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C(=CNC2=C(C=C1)O)C3=CN=C(C(=O)N3)C4=CNC5=C4C=CC(=C5)Br)C6=CNC(N6)N |
Synonyms |
dragmacidin D |
Origin of Product |
United States |
Isolation and Source Organisms in Chemical Biology
Spongosorites sp. as a Primary Source Organism
Marine sponges of the genus Spongosorites have been identified as a primary source of Dragmacidin D. chem-station.comuniversite-paris-saclay.frvliz.beescholarship.orgnih.gov Specifically, a deep-water marine sponge identified as Spongosorites sp. collected from the southern Australian coast was reported to yield this compound. vliz.bemdpi.com Another study isolated this compound from a Spongosorites sp. sponge collected off the coast of Korea, along with other bis(indole) alkaloids. researchgate.net Spongosorites ruetzleri, a species found in the Caribbean, has also been mentioned in the context of dragmacidin isolation, although the specific dragmacidin mentioned in one instance was nortopsentin D. mdpi.com The initial isolation of this compound from Spongosorites sp. in 1995 by Murray et al. from a deep water marine sponge from the southern Australian coast is a key finding in the study of this compound. vliz.be
Dragmacidon sp. as a Source Organism
Sponges belonging to the genus Dragmacidon have also been reported as sources of dragmacidin compounds, including this compound. chem-station.comuniversite-paris-saclay.frescholarship.org Dragmacidon sp. from Tanzania has yielded new congeners of the dragmacidin family, along with known related metabolites, which included this compound and E. acs.org The genus Dragmacidon is classified under the order Axinellida. google.com
Halicortex sp. as a Source Organism
The marine sponge genus Halicortex is another documented source of dragmacidin alkaloids. chem-station.comuniversite-paris-saclay.frcaltech.edu this compound has been obtained from a marine sponge of the genus Halicortex. researchgate.netnih.gov For instance, Dragmacidin F, a related bromoindole alkaloid presumed to be biosynthetically derived from a partially oxidized form of this compound, was isolated from a Halicortex sp. collected off the southern coast of Ustica Island, Italy. nih.govresearchgate.net
Here is a summary of the sponge genera identified as sources of this compound:
| Sponge Genus | Geographic Location (if specified) | Relevant Dragmacidin(s) Mentioned |
| Spongosorites | Southern Australian coast, Korea, Caribbean | This compound, Dragmacidin E, Nortopsentin D |
| Dragmacidon | Tanzania, Caribbean | This compound, Dragmacidin E, Dragmacidins I and J |
| Halicortex | Ustica Island, Italy | This compound, Dragmacidin F |
Methodological Aspects of Isolation for Research Purity
Chromatographic techniques are crucial for the purification of this compound. Vacuum column chromatography on an RP-18 stationary phase has been employed, with elution using a step gradient of acetonitrile (B52724) in water containing a small percentage of trifluoroacetic acid (TFA). google.com This reverse-phase chromatography method is effective in separating compounds based on their polarity. The use of TFA can help in the elution and separation of basic compounds like alkaloids by ion-pairing effects.
For obtaining highly pure this compound for research purposes, particularly for structural elucidation and biological assays, further purification steps may be necessary. High-performance liquid chromatography (HPLC), including preparative HPLC, is commonly used in natural product isolation to achieve high levels of purity. escholarship.org Analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is essential to confirm the structure and assess the purity of the isolated compound. nih.gov The purity of isolated this compound has been reported to be greater than 98% in some studies. nih.gov
The isolation of natural products from sponges can be influenced by various factors, including the specific sponge species, the collection location, the time of collection, and the presence of symbiotic microorganisms, which are often the actual producers of these compounds. nih.govnih.govrsc.org Metagenomic approaches are increasingly being explored to identify and isolate bioactive natural products from sponge-associated bacteria, potentially offering alternative and sustainable sources. nih.govrsc.org
Chemical Synthesis and Advanced Synthetic Methodologies
Early Total Synthesis Strategies for Dragmacidin D
Early efforts towards the total synthesis of this compound focused on assembling the molecular framework through established coupling reactions, often employing convergent strategies to join pre-synthesized fragments.
Palladium-Catalyzed Suzuki Cross-Coupling Approaches
One of the pioneering total syntheses of racemic this compound effectively utilized a series of sequential, temperature-controlled Suzuki cross-coupling reactions to construct the carbon skeleton chem-station.comresearchgate.netnih.govcaltech.edu. This approach involved the coupling of halogenated pyrazines with borylated indole (B1671886) derivatives acs.org. The oxidative addition of palladium(0) to pyrazinyl halides was found to be more facile than to simple aromatic halides, a factor that was particularly useful in this synthesis acs.org.
Key steps in these Suzuki cross-coupling approaches often involved the preparation of suitably functionalized indole and pyrazine (B50134) building blocks. For instance, the coupling of borylated indoles with a chloropyrazine derivative proceeded smoothly under standard Suzuki conditions acs.org. This strategy allowed for the stepwise assembly of the bis-indole pyrazinone core.
Modern Total Synthesis Advancements for this compound
More recent advancements in the total synthesis of this compound have focused on developing more concise and efficient routes, often leveraging the power of direct C-H functionalization and enantioselective methodologies.
Direct C-H Functionalization and Cross-Coupling Reactions
Direct C-H functionalization has emerged as a powerful tool in modern synthesis, allowing for the formation of carbon-carbon bonds without the need for prior installation of activating groups nih.govmdpi.commdpi.comcapes.gov.br. This approach can significantly reduce the number of synthetic steps. Itami and Yamaguchi reported a concise total synthesis of this compound using direct C-H coupling reactions chem-station.comnih.govmdpi.comcapes.gov.br. Methodological developments in this synthesis included palladium-catalyzed thiophene-indole C-H/C-I coupling, palladium-catalyzed indole-pyrazine N-oxide C-H/C-H coupling, and acid-catalyzed indole-pyrazinone C-H/C-H coupling nih.govcapes.gov.br. These regioselective catalytic C-H couplings enabled the rapid assembly of simple building blocks to construct the core structure of this compound in a step-economical fashion nih.govcapes.gov.br.
Enantioselective Total Synthesis Methodologies
This compound possesses a single stereocenter, and the development of enantioselective synthetic routes has been crucial for accessing the biologically active stereoisomer ucsb.edunih.govescholarship.orgacs.orgnih.gov. The first asymmetric total synthesis of (+)-Dragmacidin D was achieved, which helped to clarify the absolute configuration of the natural product acs.orgnih.gov. This synthesis utilized an Evans' oxazolidinone chiral auxiliary-induced asymmetric conjugate addition to introduce the stereogenic center acs.org. Another enantioselective synthesis employed a direct asymmetric alkylation procedure using a C2-symmetrical tetramine (B166960) to set the lone stereocenter nih.govescholarship.orgucsb.edu. These enantioselective approaches are vital for producing stereochemically pure this compound, which is often essential for biological studies and potential therapeutic applications.
Challenges in Late-Stage Aminoimidazole Incorporation
The incorporation of the polar aminoimidazole substituent at a late stage in the synthesis of this compound has been identified as a challenging step researchgate.netcaltech.edu. This is due to the sensitivity of the aminoimidazole moiety and potential compatibility issues with various reaction conditions used in the later stages of the synthesis escholarship.org. Strategies have been developed to address this, often involving the use of protected aminoimidazole precursors or carefully optimized reaction conditions caltech.eduresearchgate.net. For example, one approach involved the installation of a Boc-protected 2-aminoimidazole from an α-bromoketone intermediate, followed by global deprotection mdpi.com. Alternative strategies for synthesizing the 2-aminoimidazole ring, such as condensation of α-halo ketones with guanidine (B92328) salts or condensation of substituted diketones with guanidine, have also been explored in the context of 2-aminoimidazole-containing natural products researchgate.netmdpi.com.
Stereochemical Investigations and Assignments
The stereochemistry of this compound, particularly the absolute configuration of its sole stereocenter at the 6''' position, has been a subject of considerable research and some conflicting findings nih.govacs.orgucsb.eduescholarship.org.
Initial proposals for the absolute configuration of this compound were often based on biosynthetic considerations and correlations with other members of the dragmacidin family, such as Dragmacidin F nih.govucsb.eduresearchgate.netcaltech.edu. The Stoltz group, having completed the total synthesis of (-)-Dragmacidin F and assigned its absolute configuration, proposed that natural (+)-Dragmacidin D likely possessed the (6'''S) configuration, postulating a common biogenesis for these compounds nih.govresearchgate.netcaltech.edu.
However, asymmetric total synthesis efforts have led to revisions and conflicting assignments acs.orgnih.govucsb.eduresearchgate.netresearchgate.netrsc.org. A collaborative effort by the Jia and Capon groups achieved the first asymmetric total synthesis of (+)-Dragmacidin D and, based on their synthetic route, assigned an (R) absolute configuration to (+)-Dragmacidin D acs.orgnih.govresearchgate.netresearchgate.netrsc.org. This assignment suggested a potential divergence in the stereochemistry between this compound and F, contrary to the earlier biosynthetic hypothesis researchgate.net.
Subsequently, another asymmetric total synthesis of (+)-Dragmacidin D was reported by Jackson and Zakarian, who employed a different synthetic strategy involving direct asymmetric alkylation nih.govucsb.eduescholarship.orgnih.govucsb.eduescholarship.org. The stereochemical evidence from their work strongly supported the (S) configuration at the 6''' position for (+)-Dragmacidin D, aligning with the original prediction by Stoltz and the known configuration of natural Dragmacidin F nih.govucsb.eduescholarship.orgnih.govucsb.edu. This finding directly contradicted the assignment of the Jia and Capon groups nih.govucsb.eduresearchgate.net.
The discrepancy in assigned absolute configurations highlights the challenges in stereochemical elucidation of complex natural products and underscores the importance of rigorous synthetic and analytical methods for confirmation nih.govucsb.edu. The specific rotation values obtained from different synthetic samples also varied, further indicating the complexities involved in determining the enantiopurity and absolute configuration of natural and synthetic this compound nih.gov.
Investigations into the configurational stability of this compound have revealed that the stereogenic center is susceptible to racemization under certain conditions nih.govucsb.eduresearchgate.net. Studies have shown that this compound in aqueous solution at room temperature undergoes slow but steady epimerization nih.govucsb.edu. For instance, a sample of (+)-Dragmacidin D with an initial enantiomeric excess (ee) of 61% was observed to racemize, reaching 33% ee after 4 days and approximately 4% ee after 16 days in water at pH 6.8 at room temperature nih.gov.
This observed racemization provides a curious context for the isolation of this compound, which has been reported as both a racemate and a scalemic mixture from natural sources acs.orgnih.govucsb.eduresearchgate.netresearchgate.net. The varying enantiopurity of natural samples could be attributed to the compound's inherent tendency to racemize in aqueous environments over time nih.govucsb.edu.
Despite its lability in aqueous solution, (+)-Dragmacidin D as a TFA salt has been found to be configurationally stable when stored at -20 °C as a mixture with benzene (B151609) for at least 40 days, with no observable change in enantiomeric excess nih.gov. Additionally, this compound was found to decompose rapidly when exposed to light at room temperature nih.gov. These findings suggest that while the compound is prone to racemization and decomposition under certain conditions, it can be stored stably under controlled environments nih.gov.
The racemization of this compound involves the stereogenic center at the 6''' position, which is a benzylic α-keto stereocenter caltech.edu. Studies on related synthetic intermediates have also encountered challenges with racemization during synthetic manipulations caltech.edu.
Interactive Data Table: Racemization of (+)-Dragmacidin D in Water (pH 6.8, 1 mg/mL)
| Time (days) | Enantiomeric Excess (ee) |
| 0 | 61% |
| 4 | 33% |
| ~16 | 4% |
*Data based on research findings nih.gov.
Biosynthesis and Chemoenzymatic Research
Proposed Biosynthetic Pathways of Dragmacidin D
The biosynthesis of this compound is believed to originate from the condensation of two tryptophan-derived units. nih.gov The central pyrazinone core is a key feature that links it to a broader class of microbial natural products. acs.orgresearchgate.net The prevailing hypothesis suggests a pathway involving nonribosomal peptide synthetase (NRPS) machinery. acs.orgnih.govacs.org
The general biosynthesis of pyrazinones in microorganisms typically involves the condensation of two amino acid molecules, assembled by a multidomain NRPS. acs.org This process usually concludes with the release of a dipeptide aldehyde, which then undergoes nucleophilic attack by an α-amine to form a cyclic imine. Subsequent oxidation yields the stable pyrazinone ring. acs.org
In the context of this compound, the proposed pathway would involve:
Activation of two distinct tryptophan-derived precursors by an NRPS assembly line.
Peptide bond formation to create a dipeptide intermediate tethered to the NRPS.
Reductive release of the dipeptide as a reactive aldehyde.
Intramolecular cyclization and subsequent oxidation to form the core pyrazinone structure.
Total synthesis efforts have provided valuable insights that support this hypothetical pathway. For instance, the successful synthesis of the this compound core has been achieved through a cyclodehydrative pyrazinone formation, mimicking the proposed biological cyclization step. nih.govresearchgate.net Furthermore, the challenges encountered in late-stage modifications during total synthesis highlight the potential complexity of the enzymatic steps involved in vivo. researchgate.netnih.gov
The observation that natural this compound can be isolated as either a racemate or a scalemic mixture has prompted questions regarding the stereocontrol of its biosynthesis. researchgate.netacs.orgresearchgate.netacs.org This stereochemical ambiguity suggests that the final steps of the biosynthesis might proceed through non-enzymatic or poorly stereoselective enzymatic transformations. acs.orgresearchgate.net
Relationship to Other Dragmacidin Family Members in Biogenesis
The dragmacidin family of metabolites features several structurally related compounds, suggesting a common biogenetic origin. nih.gov It is proposed that this compound serves as a key intermediate in the biosynthesis of other complex dragmacidins, such as Dragmacidin E and Dragmacidin F. nih.govnih.gov
The proposed biogenetic relationships are based on formal chemical transformations:
Dragmacidin E: It is hypothesized that Dragmacidin E could be formed from this compound through a formal isomerization, involving the connection of C(5) to C(5‴). nih.gov
Dragmacidin F: The biosynthesis of Dragmacidin F might proceed via an oxidative cyclization within the this compound framework, specifically involving the attachment of C(4‴) to C(6″). nih.gov
These putative biosynthetic links, first suggested by Capon and Riccio and later elaborated by others, provide a blueprint for how structural diversity is generated within this alkaloid family. nih.gov While these transformations have not been observed in vitro, they remain a guiding hypothesis for understanding the natural production of these molecules. nih.gov The co-isolation of this compound and E from the same Spongosorites sp. lends further support to this proposed biosynthetic grid. nih.gov
Enzymatic Considerations in Hypothetical Biosynthesis
The proposed biosynthetic pathway for this compound implicates several classes of enzymes. beilstein-journals.org While these have not been empirically verified for this compound itself, knowledge from related fungal and bacterial indole (B1671886) alkaloid pathways provides a strong foundation for these hypotheses. acs.orgnih.govresearchgate.net
Key Hypothetical Enzymes in this compound Biosynthesis:
| Enzyme Class | Proposed Function in this compound Biosynthesis | Supporting Evidence from Related Pathways |
| Nonribosomal Peptide Synthetase (NRPS) | Assembles the di-tryptophan precursor. The NRPS would possess modules for substrate recognition (A-domain), activation, and peptide bond formation (C-domain). acs.org | NRPS assembly lines are responsible for synthesizing pyrazinone alkaloids like aureusimine and flavacol (B1615448) from amino acid precursors. researchgate.net Fungal indole alkaloids such as tryptoquialanine (B1250213) also originate from NRPS machinery. acs.orgnih.gov |
| Reductase (R-domain) or Reductase/Thioesterase (Re-TE) domain | Catalyzes the reductive release of the dipeptide from the NRPS as a reactive aldehyde, priming it for cyclization. acs.org | This is a common terminal step in NRPS pathways that produce aldehyde-containing intermediates. acs.org |
| Oxidoreductase / Dehydrogenase | Performs the final oxidation of the cyclic imine intermediate to form the stable, aromatic pyrazinone ring. acs.org | An FAD-dependent berberine (B55584) bridge enzyme-like oxidoreductase is proposed for an oxidative ring-opening step in tryptoquialanine biosynthesis, highlighting the role of oxidoreductases in modifying complex alkaloid scaffolds. acs.orgnih.gov |
| Cytochrome P450 Monooxygenases | Potentially responsible for hydroxylations or other oxidative modifications on the indole rings of the precursors or the final this compound scaffold. | P450 enzymes are frequently involved in the late-stage tailoring of natural product scaffolds to create structural diversity. beilstein-journals.org |
| Transferases | Could be involved in modifying the indole precursors, for example, with bromine atoms, although this compound itself is not brominated, unlike some congeners. | Halogenases are common in marine natural product biosynthesis. |
The chemoenzymatic synthesis approach, which combines chemical and enzymatic methods, holds promise for exploring these hypotheses and producing this compound analogs. nih.gov By using specific enzymes like NRPS modules or oxidoreductases in vitro, researchers could potentially reconstruct key biosynthetic steps and gain deeper insight into the formation of this complex marine alkaloid. acs.orgnih.gov
Structure Activity Relationship Sar Studies of Dragmacidin D and Its Analogs
Identification of Key Pharmacophoric Moieties
Dragmacidin D is characterized by prominent structural features, including two indole (B1671886) rings, a central pyrazinone ring, and a polar aminoimidazole unit. chem-station.commdpi.com These moieties are considered crucial pharmacophores contributing to its biological activities. The core structure, consisting of the bis(indolyl)pyrazinone framework, is a common feature in several cytotoxic marine bis-indole alkaloids. clockss.org The presence of the indole-azine bonds and the aminoimidazole unit are highlighted as important structural features. mdpi.com The stereochemistry at the sole stereogenic center, a methine linker bound to the aminoimidazole unit, has also been a subject of investigation, with evidence supporting an (S) configuration in natural (+)-Dragmacidin D. escholarship.orgescholarship.orgnih.gov
Design and Synthesis of this compound Analogs and Derivatives
The unique structure and biological potential of this compound have made it an attractive target for chemical synthesis, facilitating the creation of analogs and derivatives for SAR studies. Several synthetic approaches have been developed. The first total synthesis of racemic this compound was reported utilizing palladium-catalyzed Suzuki cross-coupling reactions to assemble the bis(indole)pyrazine framework. chem-station.comnih.govcaltech.educapes.gov.brcaltech.edu Subsequent syntheses have employed different strategies, including direct C-H coupling reactions, which offer a step-economical approach to constructing the core structure. chem-station.commdpi.commdpi.com Asymmetric synthesis routes have also been developed to access enantiomerically pure this compound, allowing for the study of stereochemical effects on activity. escholarship.orgescholarship.orgnih.govresearchgate.net The development of these synthetic methodologies provides a roadmap for accessing related alkaloids and novel synthetic analogs for biological evaluation. mdpi.com Studies have also focused on the synthesis of the bis(3'-indolyl)-2(1H)-pyrazinone core and its analogues, which are central to the structure of this compound. clockss.org
Impact of Indole and Pyrazinone Substitutions on Bioactivity
The indole and pyrazinone rings are integral to the this compound structure, and modifications to these units are expected to significantly impact bioactivity. The bis(indolyl)-2(1H)-pyrazinone moiety is recognized as the core structure of cytotoxic marine bis-indole alkaloids like this compound. clockss.org The nature and position of substituents on the indole rings, as well as the characteristics of the central heterocyclic ring (such as the pyrazinone in this compound), are key factors influencing the biological activity of bis-indole alkaloids. SAR studies on related compounds have indicated the importance of steric and electronic parameters of substituents on antibacterial properties. mdpi.com While specific detailed research findings on the impact of various substitutions on this compound bioactivity from the provided sources are limited, the emphasis on the indole-pyrazinone bonds as prominent structural features underscores their critical role in the compound's biological profile. chem-station.commdpi.com The synthesis of bis(3'-indolyl)-2(1H)-pyrazinone analogues aims to explore the structure-activity relationships within this core framework. clockss.org
Computational Chemistry Approaches to SAR Analysis
Computational chemistry approaches, such as density functional theory (DFT)-based quantum chemical analysis and molecular docking studies, have been employed in the study of biologically active compounds, including marine alkaloids. researchgate.netqtanalytics.in These methods can provide insights into the electronic structure, reactivity, and binding interactions of molecules with biological targets, complementing experimental SAR studies. For instance, docking evaluations can demonstrate how designed compounds interact with the active sites of targeted proteins and predict binding energies. researchgate.net Computational assessments have been used to explore the potency of marine alkaloids against various targets, including viral enzymes, by analyzing binding affinities. qtanalytics.in While direct computational SAR analysis specifically focused solely on this compound within the provided texts is limited, the application of these techniques to related marine alkaloids and drug design campaigns involving pyrazine-containing heterocycles highlights their relevance in understanding the structural basis of activity and guiding the design of new analogs. mdpi.comresearchgate.netresearchgate.netqtanalytics.in Computational studies can help in predicting drug-likeness scores and evaluating the potential of natural products as therapeutic agents. qtanalytics.in
Biological Activities in Pre Clinical Research Models
Serine/Threonine Protein Phosphatase Inhibition
Dragmacidin D is recognized as a potent inhibitor of serine/threonine protein phosphatases (PPs). universite-paris-saclay.fruq.edu.aumdpi.com This class of enzymes plays a critical role in cellular signaling pathways by removing phosphate (B84403) groups from serine and threonine residues on proteins. The inhibitory action of this compound on these phosphatases is a key aspect of its observed biological activity. mdpi.commdpi.com
Research has demonstrated that this compound exhibits selective inhibition of specific serine/threonine protein phosphatases. acs.org Preliminary findings suggested that while the related compound Dragmacidin E inhibits both protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), this compound is a selective inhibitor of PP1. acs.org Further reports confirmed its selectivity for inhibiting PP1 over PP2A, although some publications noted a lack of detail regarding the specific assays and concentrations used in initial announcements. nih.govmdpi.comresearchgate.net
The potency and selectivity of this compound as a phosphatase inhibitor have been quantified in in vitro assays. One study reported significant potency, with an IC50 value of 21.0 nM against PP1, while showing much lower potency against PP2A, with an IC50 value of 3.0 µM. escholarship.orgnih.gov This represents a greater than 140-fold selectivity for PP1 over PP2A. However, other reports have characterized its potency as being more modest, falling within the high micromolar to millimolar range. mdpi.comresearchgate.net
Table 1: In Vitro Inhibitory Potency of this compound against Protein Phosphatases
| Target Enzyme | IC50 Value | Source(s) |
| Protein Phosphatase 1 (PP1) | 21.0 nM | escholarship.orgnih.gov |
| Protein Phosphatase 2A (PP2A) | 3.0 µM | escholarship.orgnih.gov |
Antimicrobial Research Activities
This compound has been evaluated for its ability to inhibit the growth of various microorganisms in preclinical models. psu.edusemanticscholar.org These studies have shown that the compound possesses both antibacterial and antifungal properties against a range of species.
In in vitro studies, this compound has demonstrated inhibitory activity against several bacterial species. semanticscholar.org Its efficacy varies depending on the bacterium, with minimum inhibitory concentrations (MICs) recorded. The compound was found to retard the growth of Escherichia coli. acs.org More detailed studies quantified its activity against Bacillus subtilis with an MIC of 3.1 µg/mL, Escherichia coli with an MIC of 15.6 µg/mL, and Pseudomonas aeruginosa with an MIC of 62.5 µg/mL. nih.gov
Table 2: In Vitro Antibacterial Activity of this compound
| Bacterial Species | Minimum Inhibitory Concentration (MIC) | Source(s) |
| Bacillus subtilis | 3.1 µg/mL | nih.gov |
| Escherichia coli | 15.6 µg/mL | nih.gov |
| Pseudomonas aeruginosa | 62.5 µg/mL | nih.gov |
The compound has also shown efficacy against fungal pathogens in laboratory settings. semanticscholar.org Early research indicated that this compound could retard the growth of Candida albicans. acs.org Subsequent in vitro testing established MIC values against Cryptococcus neoformans at 3.9 µg/mL and Candida albicans at 15.6 µg/mL. nih.gov
Table 3: In Vitro Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Source(s) |
| Cryptococcus neoformans | 3.9 µg/mL | nih.gov |
| Candida albicans | 15.6 µg/mL | nih.gov |
Antiviral Research Activities
Beyond its other biological effects, this compound has been investigated for potential antiviral properties. psu.edusemanticscholar.org Research in this area has shown that the compound can inhibit viral replication in an in vitro model. Specifically, this compound was found to inhibit the replication of the feline leukemia virus (FeLV) with a minimum inhibitory concentration of 6.25 µg/mL, which corresponds to 11.7 µM. nih.gov
Inhibition of Feline Leukemia Virus (FeLV) Replication
This compound has shown antiviral activity by inhibiting the replication of the Feline Leukemia Virus (FeLV) in vitro. nih.govtarjomefa.com Using an ELISA assay, the minimum inhibitory concentration (MIC) for this activity was determined to be 6.25 µg/mL (11.7 µM). nih.govresearchgate.net
Inhibition of Herpes Simplex Virus Type 1 (HSV-1)
Research has indicated that this compound and its analogs possess antiviral properties against Herpes Simplex Virus Type 1 (HSV-1). While Dragmacidin F, a related compound, showed in vitro antiviral activity against HSV-1 with a 50% effective concentration (EC₅₀) of 95.8 µM, studies on this compound itself have also been conducted. researchgate.netnih.gov Extracts from sponges containing dragmacidin compounds, such as Dragmacidon reticulatum, have demonstrated notable activity against HSV-1. scielo.br
Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1)
This compound has been investigated for its potential to inhibit Human Immunodeficiency Virus Type 1 (HIV-1). A related bromoindole alkaloid, Dragmacidin F, exhibited potent in vitro activity against HIV-1, with an EC₅₀ value of 0.91 µM. researchgate.netnih.gov It was observed to strongly repress syncytia formation induced by HIV in cell cultures without causing direct cytotoxicity. researchgate.netnih.gov
Investigational Anticancer Research in Cell and Organoid Models
Cytotoxicity in Murine Leukemia Cell Lines (e.g., P388)
This compound has demonstrated cytotoxic effects against the P388 murine leukemia cell line. nih.govpsu.edu In these studies, the compound induced cytotoxicity with a 50% inhibitory concentration (IC₅₀) of 1.4 µg/mL (2.6 µM) after 72 hours of treatment. nih.gov The cytotoxic activity of dragmacidin alkaloids against the P388 cell line has been a consistent finding in several studies. mdpi.comsemanticscholar.orgwjgnet.com
Cytotoxicity in Human Lung Adenocarcinoma Cell Lines (e.g., A549)
The cytotoxic potential of this compound extends to human lung adenocarcinoma cells, specifically the A549 cell line. nih.govpsu.edu Research has shown that this compound induces cytotoxicity in A549 cells with an IC₅₀ of 4.4 µg/mL (8.3 µM) following a 72-hour treatment period. nih.gov Other related bis-indole alkaloids have also shown activity against the A549 cell line. semanticscholar.orgescholarship.orgencyclopedia.pubcsic.es
Differential Activity in 2D Monolayer vs. 3D Spheroid Cell Cultures (e.g., Triple-Negative Breast Cancer)
A significant finding in the anticancer research of this compound is its differential activity in two-dimensional (2D) versus three-dimensional (3D) cell culture models of triple-negative breast cancer (TNBC). nih.govmdpi.com While this compound showed no significant cytotoxicity in MDA-MB-231 and MDA-MB-468 TNBC cells grown as traditional 2D monolayers even at concentrations up to 75 µM, it induced apoptosis in these same cell lines when grown as 3D spheroids. nih.govmdpi.comnih.gov
In 3D spheroid models, which are considered more predictive of clinical efficacy, this compound induced apoptosis within 24 hours of treatment. mdpi.comresearchgate.net The IC₅₀ for cytotoxicity, based on caspase 3/7 cleavage, was 8 ± 1 µM in MDA-MB-231 spheroids and 16 ± 0.6 µM in MDA-MB-468 spheroids at 24 hours. nih.govmdpi.comsciprofiles.com This selective activity against cancer cells in a more physiologically relevant 3D environment highlights a promising area for further investigation. nih.govnih.govmdpi.com
Table 1: Antiviral Activity of this compound and Related Compounds
| Virus | Compound | Cell Line | Assay | Result | Citation(s) |
|---|---|---|---|---|---|
| Feline Leukemia Virus (FeLV) | This compound | ELISA | MIC: 6.25 µg/mL (11.7 µM) | nih.govresearchgate.net | |
| Herpes Simplex Virus Type 1 (HSV-1) | Dragmacidin F | EC₅₀: 95.8 µM | researchgate.net |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Culture Type | Metric | Value | Treatment Duration | Citation(s) |
|---|---|---|---|---|---|---|
| P388 | Murine Leukemia | IC₅₀ | 1.4 µg/mL (2.6 µM) | 72 hours | nih.gov | |
| A549 | Human Lung Adenocarcinoma | IC₅₀ | 4.4 µg/mL (8.3 µM) | 72 hours | nih.gov | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2D Monolayer | IC₅₀ | >75 µM | 72 hours | nih.govmdpi.com |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3D Spheroid | IC₅₀ (Caspase 3/7) | 8 ± 1 µM | 24 hours | nih.govmdpi.comsciprofiles.com |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2D Monolayer | IC₅₀ | >75 µM | 72 hours | nih.govmdpi.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Dragmacidin F |
| Paclitaxel (B517696) |
| Docetaxel |
| Cisplatin |
| Epirubicin |
| Narciclasine |
| Emetine |
Synergistic Effects with Established Research Agents in Spheroid Models
In preclinical research, this compound has been observed to exhibit synergistic effects when combined with established agents, particularly in three-dimensional (3D) spheroid models of cancer. Spheroid models are considered more representative of the clinical efficacy of potential therapeutics compared to traditional two-dimensional (2D) cell cultures. mdpi.comnih.gov
Research focused on triple-negative breast cancer (TNBC) has shown that this compound works in synergy with paclitaxel, a standard chemotherapeutic agent for this type of cancer. mdpi.comnih.gov This synergistic activity was evaluated by measuring the induction of caspase 3/7 cleavage, a marker of apoptosis (programmed cell death). nih.gov The combination of this compound and paclitaxel resulted in a synergistic induction of apoptosis in both MDA-MB-231 and MDA-MB-468 human breast cancer cell lines when grown as spheroids. nih.gov
The analysis of this synergy was performed using multiple computational models. For the MDA-MB-231 cell line, the combination treatment showed synergy in two out of four synergy models tested. nih.gov In the case of the MDA-MB-468 cell line, the synergistic effect was even more pronounced, being confirmed in all four synergy models used for the analysis. nih.gov
Notably, this compound on its own was shown to induce apoptosis in these TNBC spheroids within 24 hours of treatment, whereas it demonstrated no cytotoxicity in the same cell lines grown in traditional 2D monolayer cultures even after 72 hours of treatment. mdpi.comnih.gov
Table 1: Synergistic Activity of this compound with Paclitaxel in TNBC Spheroid Models
| Cell Line | Combination Agent | Effect Measured | Synergy Analysis Outcome |
|---|---|---|---|
| MDA-MB-231 | Paclitaxel | Induction of Caspase 3/7 Cleavage (Apoptosis) | Synergy observed in 2 of 4 models. nih.gov |
Anti-inflammatory Research in Experimental Models
This compound has demonstrated significant anti-inflammatory properties in experimental, non-clinical models. nih.govmdpi.com The compound's potential as an anti-inflammatory agent has been evaluated using a murine ear edema model, a standard method for assessing topical anti-inflammatory activity. nih.govgoogle.com
In this model, inflammation was induced using resiniferatoxin (B1680534) (RTX), a potent neurogenic inflammation-producing compound. nih.govgoogle.com When this compound was applied topically to the mouse ear, it produced a substantial reduction in the inflammatory response. google.com Specifically, research showed that this compound caused an 89.6% reduction in RTX-induced inflammation. nih.govgoogle.com This potent in-vivo activity highlights its potential as a nonsteroidal anti-inflammatory agent. mdpi.comuniversite-paris-saclay.fr The anti-inflammatory activity is a recognized characteristic of the broader dragmacidin class of compounds. mdpi.com
Table 2: Anti-inflammatory Activity of this compound
| Experimental Model | Inflammatory Agent | Finding |
|---|
Neural Nitric Oxide Synthase (bNOS) Inhibition Research
This compound has been identified as a selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS), also referred to as brain nitric oxide synthase (bNOS). mdpi.commdpi.comnih.gov This enzyme is responsible for the production of nitric oxide in the nervous system. The compound was found to selectively inhibit bNOS in the presence of the inducible isoform of nitric oxide synthase (iNOS), indicating a specific mechanism of action. universite-paris-saclay.fr
The inhibitory potency of this compound against bNOS has been quantified in various studies, with reported values for the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in the low micromolar range. One study reported an IC50 value of 7.5 µM for the inhibition of rat bNOS activity. mdpi.com Other research has cited an EC50 of approximately 2.9 µM and an IC50 of approximately 20 µM. nih.govnih.gov This inhibitory action against bNOS is a key biological activity noted for this compound and related compounds. mdpi.commdpi.com
Table 3: Inhibition of Neural Nitric Oxide Synthase (bNOS) by this compound
| Target Enzyme | Reported Potency (IC50/EC50) | Source/Model |
|---|---|---|
| Neural Nitric Oxide Synthase (bNOS) | IC50: 7.5 µM | Rat bNOS. mdpi.com |
| Neural Nitric Oxide Synthase (bNOS) | EC50: ~2.9 µM | Not specified. nih.gov |
Mechanistic Investigations at the Cellular and Molecular Level
Cellular Apoptosis Induction Pathways
Dragmacidin D has been shown to selectively induce apoptosis, a form of programmed cell death, in certain cancer models. mdpi.comnih.govmdpi.com This activity is central to its potential as an anticancer agent and is mediated through specific cellular signaling cascades.
A primary mechanism through which this compound induces apoptosis is the activation of caspases, which are a family of cysteine proteases that execute the cell death program. mdpi.comnih.gov Studies have demonstrated that this compound's cytotoxic effects are directly linked to the cleavage of caspase-3 and caspase-7. mdpi.comnih.gov
In three-dimensional (3D) spheroid cultures of triple-negative breast cancer (TNBC) cell lines, this compound was found to induce apoptosis within 24 hours of treatment. mdpi.comnih.govmdpi.com This effect was notably absent in traditional two-dimensional (2D) monolayer cultures, where no cytotoxicity was observed even at high concentrations, highlighting the compound's selectivity for cells grown in a more physiologically relevant 3D environment. mdpi.comnih.govresearchgate.net The half-maximal inhibitory concentration (IC₅₀) for cytotoxicity, as measured by caspase 3/7 cleavage, was determined in two separate TNBC cell lines. mdpi.comnih.gov
Furthermore, research indicates that this compound can act synergistically with existing chemotherapeutic agents. mdpi.comnih.govresearchgate.net When used in combination with paclitaxel (B517696), a standard treatment for TNBC, this compound enhanced the induction of apoptosis via caspase 3/7 cleavage. mdpi.comnih.gov
Table 1: IC₅₀ Values of this compound based on Caspase 3/7 Cleavage in TNBC Spheroid Models
| Cell Line | IC₅₀ (µM) at 24h | Culture Condition |
|---|---|---|
| MDA-MB-231 | 8 ± 1 | 3D Spheroid |
| MDA-MB-468 | 16 ± 0.6 | 3D Spheroid |
| MDA-MB-231 | >75 | 2D Monolayer |
| MDA-MB-468 | >75 | 2D Monolayer |
Data sourced from studies on triple-negative breast cancer spheroids. mdpi.comnih.gov
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, including apoptosis. While other marine alkaloids, such as Papuamine, have been shown to initiate autophagy and cell death through the activation of the JNK pathway, current research has not established a direct modulatory role for this compound on this specific pathway. frontiersin.orgwustl.edu Studies have identified the DLK/JNK pathway as a key promoter of axonal degeneration, but these investigations did not involve this compound. wustl.edu Therefore, the relationship between this compound and the Jun Kinase pathway remains an area for future investigation.
Hypothetical Mechanisms of Action in Cancer Models
Based on changes in protein expression profiles following treatment, researchers have proposed several hypothetical mechanisms of action for this compound. These hypotheses are derived from analyses using reverse-phase protein arrays and the COMPARE algorithm, which identifies similarities between the signaling profile of a compound and those of known drugs. mdpi.com It is important to note that these proposed mechanisms require further experimental validation. mdpi.comnih.govresearchgate.net
One of the leading hypotheses is that this compound functions as a protein synthesis inhibitor. mdpi.comnih.govresearchgate.netresearchgate.net This theory is supported by signaling profile data that closely matches known inhibitors of protein synthesis. mdpi.com A significant decrease in histone proteins was observed in cells treated with this compound, an effect that could be a downstream consequence of cell cycle arrest caused by the inhibition of protein synthesis. mdpi.comnih.govresearchgate.net However, researchers have pointed out that if this were the primary mechanism, it is puzzling why the compound lacks activity in 2D cell cultures. mdpi.com This discrepancy highlights the need for further studies to confirm or refute this hypothesis. mdpi.comnih.gov
Another proposed mechanism is the inhibition of ribonucleotide reductase. mdpi.comnih.govresearchgate.netresearchgate.netdntb.gov.ua This enzyme is crucial for DNA synthesis and repair, as it catalyzes the formation of deoxyribonucleotides from ribonucleotides. This hypothesis also arose from the analysis of differential protein expression. mdpi.comnih.gov While docking studies on other indole (B1671886) alkaloids have suggested potential interactions with ribonucleotide reductase, direct enzymatic inhibition by this compound has not yet been demonstrated experimentally. mdpi.com
The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is often dysregulated in cancer. researchgate.net Analysis of this compound's signaling profile showed a resemblance to that of mTOR inhibitors. mdpi.com This suggests a potential role in disrupting this key pathway. mdpi.com While many other bisindole alkaloids, such as Fascaplysin and Staurosporine, are known to interfere with the PI3K/Akt/mTOR signaling cascade, the direct effect of this compound on this pathway is still considered a hypothesis that requires further investigation to be confirmed. frontiersin.orgencyclopedia.pubencyclopedia.pub
Alterations in Histone Expression and Regulation
The investigation into the mechanism of action of this compound has revealed significant effects on core cellular components, particularly histones, which are crucial for DNA packaging and gene regulation. Studies utilizing reverse-phase protein arrays on triple-negative breast cancer (TNBC) cells treated with this compound have shown a notable decrease in the levels of histones. researchgate.netnih.govresearchgate.netmdpi.com This reduction in histone proteins is a key finding, suggesting that this compound's activity may involve disruption of chromatin structure or histone synthesis. researchgate.netnih.gov
Table 1: Effect of this compound on Histone Levels
| Cell Line Context | Observation | Implication | Reference(s) |
|---|
Molecular Interactions with Protein Targets
This compound has been identified as an inhibitor of several key protein targets, which helps to explain its observed biological activities. It was initially reported as an inhibitor of serine/threonine protein phosphatases (PPs), showing some selectivity for protein phosphatase 1 (PP1) over protein phosphatase 2A (PP2A). mdpi.comacs.orgmdpi.com However, subsequent studies have indicated that its potency as a protein phosphatase inhibitor is relatively modest, with activity in the high micromolar to millimolar range. mdpi.com
More potent inhibitory activity has been observed against other enzymes. This compound is an effective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurological conditions. scielo.brmdpi.com Research has also demonstrated its ability to inhibit calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase, suggesting that calmodulin may be a likely target. mdpi.com The inhibition of these enzymes points to a multi-targeted mechanism of action. Differential protein expression analysis has also led to the hypothesis that this compound could act as a protein synthesis inhibitor or a ribonucleotide reductase inhibitor. researchgate.netnih.gov
Table 2: Protein Targets and Inhibitory Activity of this compound
| Protein Target | Type | Observed Activity | Reference(s) |
|---|---|---|---|
| Protein Phosphatase 1 (PP1) | Serine/Threonine Phosphatase | Inhibition (modest potency) | mdpi.comacs.org |
| Protein Phosphatase 2A (PP2A) | Serine/Threonine Phosphatase | Inhibition (less selective than for PP1) | mdpi.comacs.org |
| Neuronal Nitric Oxide Synthase (nNOS) | Enzyme | IC₅₀ = 20 µM (rat brain NOS) | mdpi.com |
| Calcineurin | Serine/Threonine Phosphatase | IC₅₀ = 10 µM | mdpi.com |
| Ribonucleotide Reductase | Enzyme | Hypothesized Target | researchgate.netnih.gov |
Computational Studies on Mechanism of Action (e.g., DFT, Docking)
Computational methods have been employed to better understand the structure, reactivity, and molecular interactions of this compound and its analogs. These studies provide valuable insights that complement experimental findings.
Molecular docking simulations have been used to propose plausible binding modes for related dragmacidin compounds with protein targets like protein phosphatase 1 (PP1). acs.org Such studies help to rationalize the observed biological activities and structure-activity relationships within this class of molecules. acs.orgcsic.es For instance, docking studies on related bis-indolyl compounds have been used to evaluate their interaction with the colchicine-binding site of tubulin. mdpi.com
Density Functional Theory (DFT) calculations have also been instrumental, particularly in the context of total synthesis and understanding the compound's properties. researchgate.netacs.org DFT, in combination with molecular mechanics (MM), has been used to calculate the pKa values of various dragmacidins. csic.es These calculations help to explain differences in their ability to cross cellular membranes, which can impact their biological activity. csic.es DFT studies were also crucial in elucidating reaction mechanisms during the complex total synthesis of this compound. researchgate.net
Table 3: Application of Computational Methods in this compound Research
| Computational Method | Application | Finding/Insight | Reference(s) |
|---|---|---|---|
| Molecular Docking | Binding mode prediction | Derived plausible interaction models for dragmacidin analogs with PP1. | acs.org |
| Molecular Docking | Target interaction analysis | Evaluated interactions of related compounds with the tubulin colchicine-binding site. | mdpi.com |
| DFT / Molecular Mechanics | Physicochemical property calculation | Calculated pKa values to explain differences in cell membrane permeability among dragmacidin analogs. | csic.es |
Advanced Research Methodologies and Techniques Applied to Dragmacidin D
High-Resolution Mass Spectrometry for Structural Characterization
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in natural product chemistry for determining the precise molecular weight and elemental composition of a novel compound. scirp.orgamericanpharmaceuticalreview.com Unlike standard mass spectrometry, HRMS provides mass accuracy in the low parts-per-million (ppm) range, which allows for the unambiguous assignment of a molecule's elemental formula from a list of possibilities. americanpharmaceuticalreview.com The process involves soft ionization techniques, such as electrospray ionization (ESI), which generate intact molecular ions of thermally labile and high molecular weight compounds with minimal fragmentation. scirp.org
In the characterization of Dragmacidin D, HRMS was employed to establish its exact molecular mass and deduce its elemental composition. This is a critical first step in structure elucidation, confirming the number of carbon, hydrogen, nitrogen, oxygen, and other atoms present in the molecule. americanpharmaceuticalreview.com The fragmentation patterns observed in tandem MS/MS experiments, where precursor ions are isolated and fragmented, provide further structural clues by revealing the composition of different parts of the molecule. scirp.orgmdpi.com This data, including the mass spectrum for this compound, serves as a foundational piece of the structural puzzle, which is then further clarified by other spectroscopic techniques. flvc.org
Table 1: Illustrative Data from High-Resolution Mass Spectrometry Analysis
| Parameter | Description | Significance for this compound |
|---|---|---|
| Ionization Mode | Typically Electrospray Ionization (ESI) for polar, high molecular weight compounds. | Generates intact protonated molecules [M+H]⁺ for mass analysis. |
| Accurate Mass Measurement | Provides the mass-to-charge ratio (m/z) with high precision (e.g., to four or more decimal places). | Allows for the determination of a unique elemental formula from the measured mass. |
| MS/MS Fragmentation | Collision-induced dissociation (CID) of the parent ion to produce a fragmentation pattern. | Offers insights into the connectivity of the molecular core, such as the indole (B1671886) and pyrazinone units. acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the definitive determination of a molecule's three-dimensional structure and stereochemistry. sigmaaldrich.commeasurlabs.com It operates by observing the behavior of atomic nuclei, primarily ¹H (proton) and ¹³C, within a strong magnetic field. measurlabs.com The resulting spectrum provides detailed information about the chemical environment of each atom, their connectivity, and their spatial relationships, which is essential for resolving complex structures like that of this compound. sigmaaldrich.comacs.org
For this compound, both 1D (¹H and ¹³C) and advanced 2D NMR experiments were vital. flvc.orgacs.org
¹H NMR identifies the number and type of hydrogen atoms, while their coupling patterns reveal adjacent protons, helping to piece together molecular fragments.
¹³C NMR provides information on the carbon skeleton of the molecule. measurlabs.com
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), establish the connectivity between protons and carbons, allowing researchers to assemble the complete structure of the indole and aminoimidazole components.
Crucially, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are used to determine the relative stereochemistry by identifying protons that are close to each other in space, even if they are not directly connected through bonds. caltech.edu This stereochemical information is fundamental to understanding the molecule's specific shape, which in turn governs its biological activity.
Table 2: Application of NMR Spectroscopy for this compound Analysis
| NMR Technique | Information Obtained | Relevance to this compound Structure |
|---|---|---|
| ¹H NMR | Provides data on the chemical environment and connectivity of hydrogen atoms. sigmaaldrich.com | Used to identify and assign protons on the indole, pyrazinone, and aminoimidazole rings. acs.org |
| ¹³C NMR | Reveals the carbon framework of the molecule. measurlabs.com | Characterizes the core carbon skeleton of the compound. acs.org |
| 2D NMR (COSY, HMBC) | Establishes correlations between atoms, mapping the molecular connectivity. | Essential for linking the various structural fragments of this compound together. |
| NOESY | Detects through-space interactions between nuclei to define spatial proximity. caltech.edu | Crucial for determining the relative configuration and conformation of the chiral centers. |
Reverse-Phase Protein Array (RPPA) for Signaling Pathway Analysis
Reverse-Phase Protein Array (RPPA) is a high-throughput antibody-based technology used to quantify the expression levels of hundreds of total and modified proteins from a small amount of sample. creative-diagnostics.comnih.gov This technique is particularly valuable in cancer research for obtaining a snapshot of the state of critical cell signaling pathways. creative-diagnostics.com In an RPPA experiment, protein lysates from treated and untreated cells are arrayed onto slides and probed with specific primary antibodies to detect target proteins, providing a broad overview of cellular responses to a compound. nih.gov
To investigate the mechanism of action of this compound, RPPA was used to analyze protein expression changes in triple-negative breast cancer (TNBC) cells. flvc.org Spheroids of the MDA-MB-231 cell line were treated with this compound, and subsequent RPPA analysis containing over 450 antibodies revealed significant alterations in key cellular proteins. flvc.org This analysis provided crucial insights into the pathways modulated by the compound, showing that this compound has a profound effect on histones and molecules associated with inflammation and proliferation. flvc.orgresearchgate.net The differential protein expression data allowed researchers to form hypotheses about its mechanism, suggesting it may act as an inhibitor of protein synthesis or ribonucleotide reductase. flvc.org
Table 3: Key Protein Alterations in MDA-MB-231 Spheroids Treated with this compound (RPPA Findings)
| Protein/Protein Class | Observed Effect | Potential Implication |
|---|---|---|
| Histones | Significant decrease in expression. flvc.orgresearchgate.net | Suggests interference with chromatin structure or DNA replication processes. |
| CD44 | Showed the greatest upregulation in the array. flvc.org | CD44 is involved in cell-cell interactions, adhesion, and migration. |
| PI3K/Akt/mTOR Pathway Proteins | Modulation of proteins within this pathway was observed. flvc.org | This pathway is a central regulator of cell growth, proliferation, and survival. |
Three-Dimensional (3D) Cell Culture Models in Drug Discovery Research
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery because they more accurately mimic the complex microenvironment of in vivo tissues compared to traditional two-dimensional (2D) monolayer cultures. nih.govfrontiersin.org These models re-establish crucial cell-to-cell and cell-to-matrix interactions and can develop gradients of oxygen and nutrients, which are often lost in 2D systems. frontiersin.orgresearchgate.net This physiological relevance is thought to improve the prediction of a drug's efficacy and toxicity before it enters clinical trials. nih.govmdpi.com
The investigation of this compound in triple-negative breast cancer (TNBC) provides a compelling example of the value of 3D models. flvc.org Research showed that this compound was selectively cytotoxic to TNBC cells grown as 3D spheroids, while showing no cytotoxicity in 2D monolayer cultures even at high concentrations. flvc.org This stark difference highlights that the compound's activity is dependent on the 3D architecture of the tumor model. This finding underscores the potential for 2D screens to produce false negatives and demonstrates that 3D models can uncover activities that would otherwise be missed. flvc.org
Table 4: Comparative Cytotoxicity (IC₅₀) of this compound in 2D vs. 3D Cell Culture Models
| Cell Line | Culture Model | IC₅₀ Value (μM) | Assay and Time Point |
|---|---|---|---|
| MDA-MB-231 | 3D Spheroid | 8 ± 1 flvc.org | Caspase 3/7 Assay (24 h) flvc.org |
| 2D Monolayer | >75 flvc.org | MTT Assay (72 h) flvc.org | |
| MDA-MB-468 | 3D Spheroid | 16 ± 0.6 flvc.org | Caspase 3/7 Assay (24 h) flvc.org |
| 2D Monolayer | >75 flvc.org | MTT Assay (72 h) flvc.org |
Future Directions and Research Perspectives for Dragmacidin D
Exploration of Novel Biological Activities in Undiscovered Areas
While the existing body of research has established the foundational activities of Dragmacidin D, the exploration of its effects in novel therapeutic areas remains a fertile ground for discovery. A recent study has already pointed towards new possibilities by demonstrating that this compound selectively induces apoptosis in triple-negative breast cancer (TNBC) spheroids, a model that more closely mimics the three-dimensional environment of tumors. nih.govnih.gov This finding is particularly noteworthy as the compound showed no cytotoxicity against the same cancer cells grown in traditional monolayer cultures, suggesting a unique mechanism of action that is dependent on the tumor microenvironment. nih.gov
Future research could expand on this by investigating this compound's efficacy against other challenging cancer types or exploring its potential in non-cancer-related pathologies. Given its known anti-inflammatory properties, its role in chronic inflammatory diseases or autoimmune disorders could be a valuable area of inquiry. nih.gov Furthermore, its activity as an inhibitor of serine/threonine protein phosphatases suggests potential applications in neurodegenerative diseases like Parkinson's and Alzheimer's, a hypothesis that warrants deeper investigation. chem-station.comresearchgate.net
Rational Design and Synthesis of Next-Generation Analogs with Enhanced Specificity
The complex structure of this compound presents both a challenge and an opportunity for synthetic chemists. The total synthesis of this compound has been successfully achieved, laying the groundwork for the creation of novel analogs. chem-station.comnih.gov The focus of future synthetic efforts will likely be on the rational design of next-generation compounds with improved potency and, crucially, enhanced target specificity.
Structure-activity relationship (SAR) studies will be pivotal in this endeavor. researchgate.netnih.govnih.govdrugdesign.org By systematically modifying different functional groups on the this compound scaffold, researchers can identify the key structural features responsible for its biological activity. This knowledge can then be used to design analogs that are more selective for their intended molecular targets, thereby minimizing off-target effects. For example, modifications to the pyrazinone core or the aminoimidazole moiety could lead to compounds with a more favorable therapeutic index. chem-station.com The development of more efficient and versatile synthetic routes, such as those employing direct C-H coupling reactions, will facilitate the rapid generation of a library of analogs for biological screening. researchgate.netacs.org
Utilization of this compound as a Chemical Biology Probe
A chemical biology probe is a small molecule used to study biological systems, often by selectively interacting with a specific protein target. nih.govfrontiersin.org this compound, with its potent biological effects, is an excellent candidate for development into such a probe. By elucidating the specific molecular targets of this compound, researchers can gain valuable insights into the cellular pathways that are modulated by this compound. mdpi.comleibniz-fmp.dekhanacademy.org
To be used effectively as a probe, this compound could be modified to incorporate a "tag" or a reactive group that allows for the identification of its binding partners within a cell. researchgate.netresearchgate.net This could involve the synthesis of analogs with photo-affinity labels or biotin (B1667282) tags. Once the cellular targets are identified, this compound-based probes could be used to study the function of these proteins in both healthy and diseased states, potentially uncovering new therapeutic targets. bohrium.com
Advanced Mechanistic Studies using Integrated Omics Approaches
To gain a comprehensive understanding of how this compound exerts its biological effects, future research will need to employ integrated "omics" approaches. These technologies, which include genomics, proteomics, and metabolomics, allow for the global analysis of changes in genes, proteins, and metabolites within a cell or organism in response to a particular stimulus.
A preliminary study has already utilized a reverse-phase protein array (RPPA), a form of proteomics, to investigate changes in cellular signaling pathways induced by this compound in TNBC spheroids. nih.govnih.gov This study hypothesized that this compound might act as a protein synthesis inhibitor or a ribonucleotide reductase inhibitor based on the observed changes in protein expression. nih.govnih.gov Future studies could expand on this by using unbiased, large-scale proteomics to identify all proteins that are differentially expressed or post-translationally modified following treatment with this compound. Combining this with transcriptomic and metabolomic data would provide a holistic view of the compound's mechanism of action and could reveal previously unknown biological activities.
Investigation into Structure-Function Relationships at the Atomic Level
A detailed understanding of how this compound interacts with its biological targets at the atomic level is crucial for rational drug design. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the three-dimensional structure of protein-ligand complexes. mdpi.commdpi.comyoutube.comnih.gov
By obtaining a co-crystal structure of this compound bound to one of its target proteins, researchers can visualize the precise binding interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. youtube.com This information is invaluable for understanding the basis of its biological activity and for designing more potent and selective analogs. For instance, if a particular hydrogen bond is found to be critical for binding, analogs can be designed to optimize this interaction. Computational modeling and molecular docking studies can complement these experimental approaches by predicting the binding modes of new analogs and prioritizing them for synthesis. mdpi.com
Q & A
Q. What key structural features of Dragmacidin D present synthetic challenges, and how are they addressed?
this compound contains a complex polycyclic framework with fused pyrrole, pyrazine, and aminoimidazole heterocycles, along with a brominated indole moiety. Synthetic challenges include regioselective cross-coupling to assemble the pyrazine core, maintaining bromoindole integrity, and late-stage functionalization of the aminoimidazole group. Strategies involve halogen-selective Suzuki couplings and Pd-catalyzed cyclizations to construct the [3.3.1] bicycle intermediate . Computational modeling (e.g., ΔG‡OA predictions) aids in predicting reactivity differences between protected intermediates .
Q. What biological activities have been reported for this compound, and what assay conditions were used?
this compound exhibits antimicrobial activity against gram-positive bacteria (MIC 15.6 µg/mL), gram-negative bacteria (MIC 3.1 µg/mL), and opportunistic yeasts (MIC 3.9–62.5 µg/mL) . Recent studies also report selective apoptosis induction in triple-negative breast cancer (TNBC) spheroids, though assay conditions (e.g., 3D cell models vs. traditional 2D cultures) may explain discrepancies in potency across studies .
Q. What methodologies are foundational to this compound's total synthesis?
Total syntheses rely on:
- Pd-catalyzed cross-couplings : Suzuki reactions for regioselective arylation of dihalogenated pyrazines .
- Late-stage functionalization : Oxidative carbocyclization and Heck reactions to form fused bicyclic systems .
- Chiral pool synthesis : Use of (-)-quinic acid to establish stereochemistry in asymmetric routes .
Advanced Research Questions
Q. How do protecting groups (e.g., N-Ts vs. N-TIPS) influence regioselectivity in pyrazine cross-coupling reactions?
The electronic effects of protecting groups critically impact reactivity. For example, the N-Ts group activates the C5 pyrazine position, enabling sequential couplings at elevated temperatures, whereas N-TIPS deactivates the intermediate, preventing bis(arylation). ΔG‡OA predictions quantify a ~10-fold reactivity difference between these groups, guiding experimental design .
Q. How can researchers reconcile contradictory bioactivity data for this compound across studies?
Discrepancies may arise from variations in assay models (e.g., microbial strains, cancer cell lines) or compound purity. Methodological validation steps include:
Q. What role do oxidative addition parameters (ΔG‡OA) play in catalyst selection for key coupling steps?
ΔG‡OA predictions enable a priori identification of reactive sites in dihalogenated pyrazines. For example, lower ΔG‡OA values correlate with faster oxidative addition, guiding Pd catalyst selection (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and solvent systems to achieve sequential couplings .
Q. What strategies mitigate challenges in late-stage functionalization of this compound's bromoindole moiety?
Bromoindole stability is maintained by:
Q. How does retrosynthetic analysis inform the strategic planning of this compound syntheses?
Retrosynthesis prioritizes modular assembly, with late-stage installation of the aminoimidazole group to avoid side reactions. Key disconnections target the pyrazine core and pyrrole-indole linkage, enabling convergent synthesis via Suzuki couplings and Pd-mediated cyclizations .
Q. How is stereochemical fidelity achieved in asymmetric syntheses of this compound?
Chiral intermediates derived from (-)-quinic acid ensure enantioselectivity. Optical rotation comparisons ([α]D values) between synthetic and natural products validate stereochemical accuracy, as seen in Dragmacidin F synthesis ([α]²⁹D –148.33° vs. natural [α]²⁵D –159°) .
Q. What analytical techniques resolve discrepancies in spectral data between synthetic and natural this compound?
1H/13C NMR, HRMS, and fluorescence spectroscopy are used for direct comparison. For example, synthetic this compound showed identical 1H NMR shifts to the natural product, confirming structural equivalence . IR and optical rotation data further validate purity and stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
